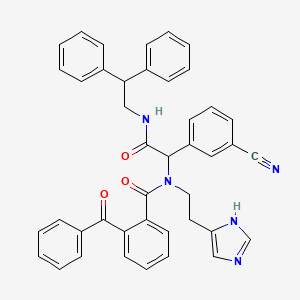
Proteasome-IN-1
Vue d'ensemble
Description
GENZ-29155 est un médicament à petite molécule initialement développé par Sanofi. Il agit comme un inhibiteur du facteur de nécrose tumorale alpha, ciblant la voie du facteur de nécrose tumorale alpha. Ce composé a été principalement étudié pour ses applications thérapeutiques potentielles dans les maladies du système immunitaire, les maladies du système nerveux et d’autres affections connexes .
Méthodes De Préparation
La voie de synthèse du GENZ-29155 implique plusieurs étapes, y compris la formation de dérivés de benzènaétamide. Les étapes clés de la synthèse comprennent la réaction de la benzènaétamide avec divers réactifs pour introduire des groupes fonctionnels tels que des groupes cyano et imidazolyle. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Les méthodes de production industrielle du GENZ-29155 impliqueraient probablement la mise à l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté du produit final. De plus, des techniques de purification telles que la cristallisation et la chromatographie seraient utilisées pour isoler et purifier le GENZ-29155 .
Analyse Des Réactions Chimiques
GENZ-29155 subit diverses réactions chimiques, notamment :
Réduction : Cette réaction implique l’élimination d’atomes d’oxygène ou l’addition d’atomes d’hydrogène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs tels que des halogènes ou des nucléophiles.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions de température et de pression spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour étudier la voie du facteur de nécrose tumorale alpha et son inhibition.
Biologie : Il est utilisé dans la recherche pour comprendre le rôle du facteur de nécrose tumorale alpha dans la régulation du système immunitaire et l’inflammation.
Médecine : GENZ-29155 a été exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies immunitaires telles que la sclérose en plaques et le rejet de greffe.
Industrie : Les effets inhibiteurs du composé sur le facteur de nécrose tumorale alpha en font un candidat pour le développement de nouveaux médicaments ciblant les maladies du système immunitaire
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the tumor necrosis factor alpha pathway and its inhibition.
Biology: It is used in research to understand the role of tumor necrosis factor alpha in immune system regulation and inflammation.
Medicine: GENZ-29155 has been explored for its potential therapeutic applications in treating immune-mediated diseases such as multiple sclerosis and graft rejection.
Industry: The compound’s inhibitory effects on tumor necrosis factor alpha make it a candidate for developing new drugs targeting immune system diseases
Mécanisme D'action
GENZ-29155 exerce ses effets en inhibant la voie du facteur de nécrose tumorale alpha. Le facteur de nécrose tumorale alpha est une cytokine impliquée dans l’inflammation systémique et fait partie de la réponse immunitaire de l’organisme. En inhibant cette voie, GENZ-29155 réduit l’inflammation et module la réponse immunitaire. Les cibles moléculaires du GENZ-29155 comprennent les récepteurs du facteur de nécrose tumorale alpha, qui sont impliqués dans les voies de signalisation qui conduisent à l’inflammation .
Comparaison Avec Des Composés Similaires
GENZ-29155 est unique en son inhibition spécifique de la voie du facteur de nécrose tumorale alpha. Des composés similaires comprennent d’autres inhibiteurs du facteur de nécrose tumorale alpha tels que l’infliximab, l’adalimumab et l’étanercept. Ces composés ciblent également la voie du facteur de nécrose tumorale alpha mais peuvent différer par leur structure moléculaire, leur affinité de liaison et leurs applications thérapeutiques.
Propriétés
IUPAC Name |
2-benzoyl-N-[1-(3-cyanophenyl)-2-(2,2-diphenylethylamino)-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H35N5O3/c43-26-30-13-12-20-34(25-30)39(41(49)45-28-38(31-14-4-1-5-15-31)32-16-6-2-7-17-32)47(24-23-35-27-44-29-46-35)42(50)37-22-11-10-21-36(37)40(48)33-18-8-3-9-19-33/h1-22,25,27,29,38-39H,23-24,28H2,(H,44,46)(H,45,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIICGPZOOCILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(C2=CC=CC(=C2)C#N)N(CCC3=CN=CN3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374080-21-4 | |
| Record name | GENZ-29155 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374080214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GENZ-29155 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OYG23097S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Proteasome Inhibitor 1 (PSI or Proteasome Inhibitor I) and what is its mechanism of action?
A1: Proteasome Inhibitor 1 (commonly abbreviated as PSI or Proteasome Inhibitor I) is a peptide aldehyde that acts as a potent, reversible, and cell-permeable inhibitor of the chymotrypsin-like activity of the proteasome. [] The proteasome is a crucial cellular complex responsible for degrading damaged or unnecessary proteins tagged with ubiquitin. [] By inhibiting the proteasome, PSI disrupts the tightly regulated process of protein degradation, leading to the accumulation of specific proteins and ultimately impacting various cellular processes, including cell cycle progression, signal transduction, and apoptosis. []
Q2: What is the role of the ubiquitin-proteasome system (UPS) in the cell, and how does PSI interfere with this system?
A2: The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells. [, ] It plays a vital role in maintaining cellular homeostasis by regulating protein turnover, removing misfolded or damaged proteins, and controlling the levels of key regulatory proteins involved in various cellular processes. [, , ] PSI directly targets the proteasome, a multi-catalytic protease complex that constitutes the degradation machinery within the UPS. By blocking the proteasome's chymotrypsin-like activity, PSI prevents the degradation of proteins tagged for destruction by ubiquitin, leading to the build-up of these proteins within the cell and disrupting critical cellular functions. [, ]
Q3: What makes PSI a valuable tool in scientific research?
A3: PSI's ability to selectively inhibit the proteasome makes it a valuable tool for investigating:
- Protein degradation pathways: By observing the accumulation of specific proteins upon PSI treatment, researchers can gain insights into the role of the proteasome in different degradation pathways and identify novel substrates of the proteasome. []
- Cellular processes regulated by protein degradation: PSI's impact on cell cycle progression, signal transduction, and apoptosis allows researchers to study how protein degradation regulates these critical cellular functions. []
Q4: Which specific proteasome subunit is targeted by PSI?
A4: PSI primarily targets the β5 catalytic subunit of the 20S proteasome, which houses the chymotrypsin-like activity. [] This selectivity for the chymotrypsin-like activity distinguishes PSI from other proteasome inhibitors with broader inhibitory profiles.
Q5: Are there any limitations or challenges associated with the use of PSI in research or therapeutic development?
A5: Yes, some limitations and challenges are associated with PSI:
- Specificity: While considered a selective proteasome inhibitor, PSI might also affect other cellular targets, potentially leading to off-target effects. [] Therefore, careful experimental design and controls are crucial when interpreting results from PSI-based studies.
- Delivery and Formulation: Optimizing PSI's delivery to specific tissues or cells and formulating it for improved stability and bioavailability remain challenges for its potential therapeutic development. [, ]
- Long-Term Effects: Data on the long-term effects of PSI exposure are limited, and further research is needed to assess potential toxicity and safety concerns. []
Q6: What is the significance of studying the effects of PSI on specific proteins like p53 and ISG15?
A6: Studying PSI's effects on proteins like p53 and ISG15 provides valuable insights into:
- Regulation of Protein Stability: Both p53, a tumor suppressor protein, and ISG15, an interferon-stimulated gene product, are regulated by the ubiquitin-proteasome pathway. [, ] PSI's impact on their levels helps researchers understand the mechanisms controlling their stability and how their dysregulation contributes to diseases like cancer.
- Interplay between Different Degradation Pathways: The degradation of both p53 and ISG15 can occur through ubiquitin-dependent and ubiquitin-independent mechanisms involving the proteasome. [, ] Studying PSI's effects helps decipher the interplay between these different degradation pathways.
Q7: What is the role of the 19S regulatory particle of the proteasome in the degradation of proteins like Fra-1?
A8: The 19S regulatory particle, a component of the 26S proteasome, plays a critical role in recognizing ubiquitinated proteins, unfolding them, and facilitating their entry into the 20S core particle for degradation. [, ] Interestingly, research has shown that the TBP-1 subunit of the 19S particle can directly interact with the Fra-1 transcription factor, contributing to its degradation even in the absence of ubiquitination. [] This finding suggests a novel mechanism for regulating Fra-1 levels, independent of the canonical ubiquitination pathway.
Q8: How does the study of PSI contribute to our understanding of the role of the proteasome in diseases like cancer?
A8: The study of PSI in the context of cancer is crucial due to the following reasons:
- Proteasome Inhibition as a Therapeutic Strategy: The proteasome's role in regulating cell cycle progression and apoptosis makes it an attractive target for anticancer therapies. [, , ] PSI, by inhibiting the proteasome, can induce apoptosis in cancer cells and sensitize them to other chemotherapeutic agents. [, ]
- Understanding Resistance Mechanisms: Studying how cancer cells develop resistance to PSI and other proteasome inhibitors provides valuable insights into the mechanisms of drug resistance and can aid in developing more effective therapeutic strategies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)
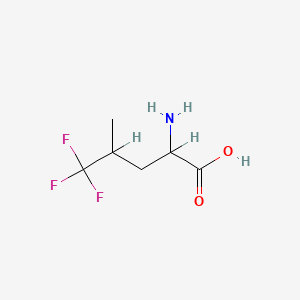
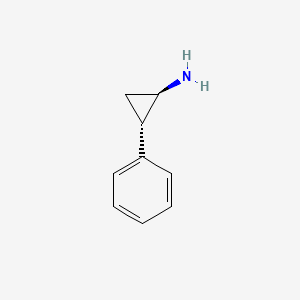

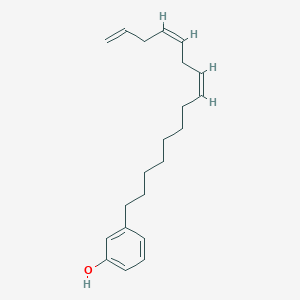
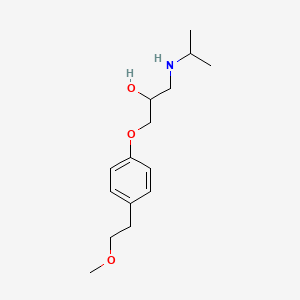
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/new.no-structure.jpg)
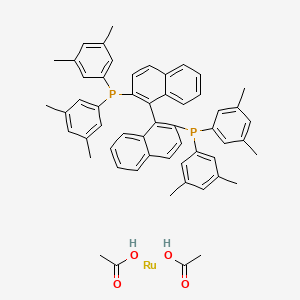
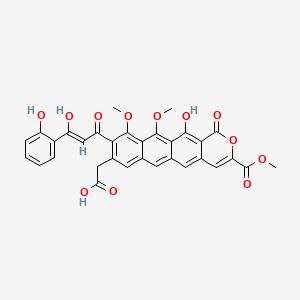
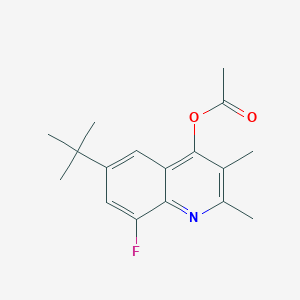
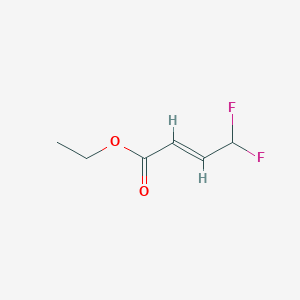

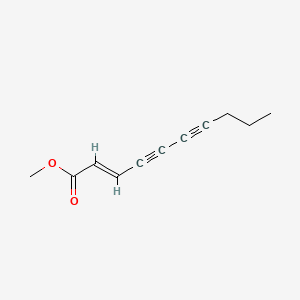
![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3424923.png)
